

Purity Assessment of Synthetic iso-Butyl-1H-Tetrazole-5-Carboxylate: A Comparative Guide

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Compound of Interest

Compound Name: *i*-Butyl-1H-Tetrazole-5-Carboxylate

Cat. No.: B588674

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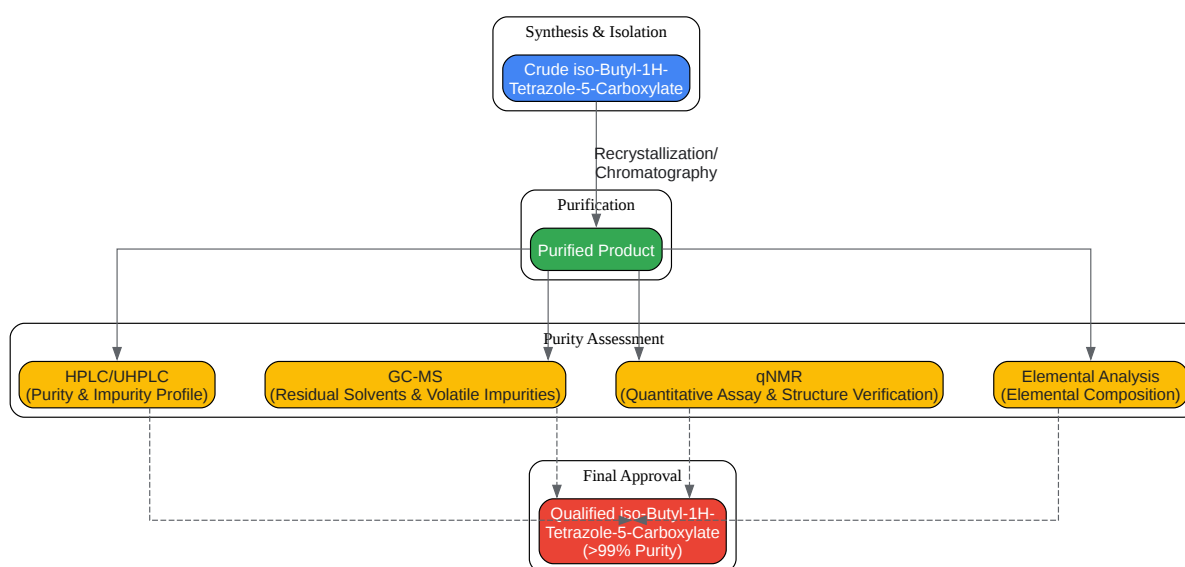
For Researchers, Scientists, and Drug Development Professionals

The robust characterization and stringent purity assessment of active pharmaceutical ingredients (APIs) and their intermediates are fundamental to ensuring drug safety and efficacy. This guide provides a comparative overview of key analytical techniques for evaluating the purity of synthetic iso-Butyl-1H-Tetrazole-5-Carboxylate, a heterocyclic compound of interest in medicinal chemistry, often utilized as a bioisosteric replacement for carboxylic acids.^{[1][2][3]} The methodologies and data presented herein offer a framework for researchers to establish comprehensive quality control protocols.

Overview of Analytical Methodologies

A multi-pronged analytical approach is essential for the definitive purity assessment of iso-Butyl-1H-Tetrazole-5-Carboxylate. This typically involves a combination of chromatographic, spectroscopic, and elemental analysis techniques. Each method provides orthogonal information, contributing to a comprehensive purity profile. The validation of these analytical methods is critical and should be performed in accordance with regulatory guidelines to ensure accuracy, precision, specificity, and reliability.^{[4][5][6][7][8]}

Core Purity Assessment Workflow:



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Caption: Workflow for the purity assessment of iso-Butyl-1H-Tetrazole-5-Carboxylate.

Chromatographic Methods: HPLC/UHPLC and GC-MS

Chromatographic techniques are paramount for separating the main compound from its impurities, allowing for precise quantification.

High-Performance Liquid Chromatography (HPLC/UHPLC)

Reverse-phase HPLC (RP-HPLC) is the gold standard for determining the purity and impurity profile of non-volatile organic compounds like iso-Butyl-1H-Tetrazole-5-Carboxylate. A well-validated HPLC method can provide high-resolution separation of the target compound from starting materials, by-products, and degradation products.

Comparative HPLC Purity Data:

Analytical Method	Purity of Sample A	Purity of Sample B (Recrystallized)	Limit of Quantitation (LOQ)
RP-HPLC	98.7%	>99.8%	0.05%
Alternative Method	-	-	-
Normal Phase HPLC	98.5%	>99.7%	0.06%

Experimental Protocol: RP-HPLC Method

- Column: C18, 250 mm x 4.6 mm, 5 µm particle size
- Mobile Phase A: 0.1% Phosphoric acid in Water
- Mobile Phase B: Acetonitrile
- Gradient:
 - 0-5 min: 40% B
 - 5-15 min: 40% to 90% B
 - 15-20 min: 90% B

- 20.1-25 min: 40% B
- Flow Rate: 1.0 mL/min
- Column Temperature: 25°C
- Detection: UV at 220 nm
- Injection Volume: 10 µL
- Sample Preparation: 1 mg/mL in Acetonitrile

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents from the synthesis and purification process. It can also detect volatile by-products that may not be visible by HPLC.

Commonly Screened Residual Solvents (ICH Class 2 & 3):

Solvent	Typical Limit (ppm)	Analytical Method
Toluene	890	GC-MS (Headspace)
N,N-Dimethylformamide (DMF)	880	GC-MS (Headspace)
Isobutanol	5000	GC-MS (Headspace)
Ethyl Acetate	5000	GC-MS (Headspace)

Experimental Protocol: GC-MS for Residual Solvents

- GC System: Agilent 7890A or equivalent
- MS Detector: Agilent 5975C or equivalent
- Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness
- Carrier Gas: Helium, constant flow at 1.2 mL/min

- Oven Program: 40°C (hold 5 min), then 10°C/min to 240°C (hold 5 min)
- Injector: Splitless, 250°C
- MS Source Temperature: 230°C
- MS Quad Temperature: 150°C
- Scan Range: 35-500 amu
- Sample Preparation: Headspace analysis of 100 mg of sample dissolved in a suitable high-boiling solvent (e.g., DMSO).

Spectroscopic and Other Analytical Methods

Spectroscopic methods provide crucial information on the chemical structure and elemental composition, which are essential for confirming identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR are powerful tools for structural elucidation and can be used quantitatively (qNMR) to determine the exact purity of a sample against a certified reference standard.

Predicted NMR Data for iso-Butyl-1H-Tetrazole-5-Carboxylate:

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
^1H NMR	~1.0	Doublet	6H	-CH(CH ₃) ₂
~2.1	Multiplet	1H	-CH(CH ₃) ₂	
~4.2	Doublet	2H	-O-CH ₂ -CH-	
~16.0	Broad Singlet	1H	N-H	
^{13}C NMR	~19.0	-	-	-CH(CH ₃) ₂
~28.0	-	-	-CH(CH ₃) ₂	
~72.0	-	-	-O-CH ₂ -CH-	
~145.0	-	-	C5 (Tetrazole)	
~160.0	-	-	C=O (Ester)	

Experimental Protocol: NMR Analysis

- Spectrometer: Bruker Avance 400 MHz or equivalent
- Solvent: DMSO-d₆
- ^1H NMR: 16 scans, relaxation delay of 5 seconds for quantitative measurements.
- ^{13}C NMR: 1024 scans, proton-decoupled.
- Internal Standard (for qNMR): Maleic Anhydride or other certified standard with a known purity.

Elemental Analysis (EA)

Elemental analysis provides the percentage composition of C, H, and N, which can be compared to the theoretical values to confirm the empirical formula and assess purity. For new compounds, the found values should be within $\pm 0.4\%$ of the calculated values.[5]

Comparison of Theoretical vs. Experimental Elemental Composition:

Element	Theoretical %	Experimental % (Sample B)	Deviation
Carbon (C)	45.65	45.58	-0.07%
Hydrogen (H)	5.47	5.51	+0.04%
Nitrogen (N)	30.42	30.35	-0.07%

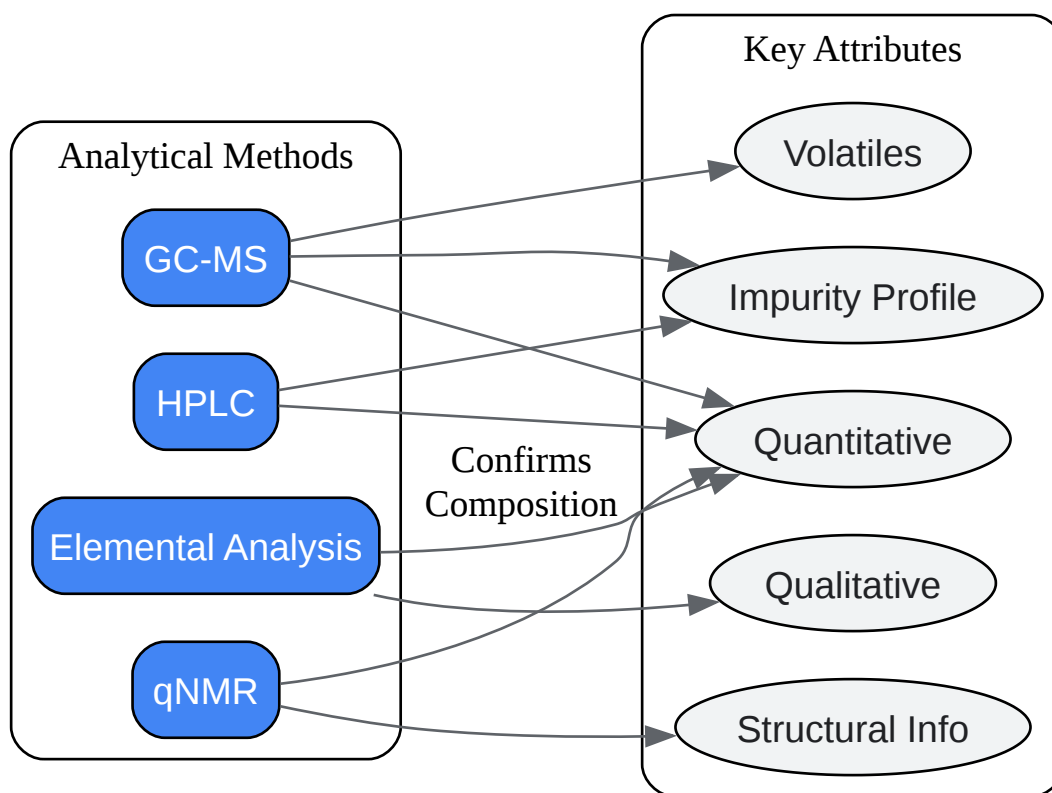
Experimental Protocol: Elemental Analysis

- Analyzer: CHNS/O elemental analyzer (e.g., PerkinElmer 2400 Series II).
- Method: Combustion analysis.^{[4][9]} A precisely weighed sample (2-3 mg) is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

Comparison of Purity Assessment Techniques

Each analytical technique offers unique advantages and limitations in the context of purity assessment. A combination of methods provides the most comprehensive and reliable results.

Methodology Comparison:



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Caption: Comparison of the primary applications of different analytical techniques.

By integrating these methodologies, researchers and drug development professionals can confidently ascertain the purity of synthetic iso-Butyl-1H-Tetrazole-5-Carboxylate, ensuring its suitability for further research and development while adhering to stringent quality standards.

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